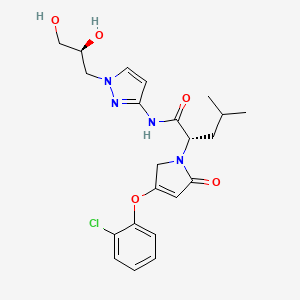

(S,S)-Sinogliatin

描述

属性

IUPAC Name |

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2S)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUMWSORCUWQJO-YJBOKZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Sinogliatin primarily targets glucokinase , a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells. Glucokinase plays a critical role in glucose homeostasis and is the primary glucose sensor that regulates insulin release by pancreatic β-cells.

Mode of Action

Sinogliatin is an oral glucokinase activator. It improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner. It is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function.

Biochemical Pathways

Sinogliatin affects the glucose homeostasis pathway. By allosterically stimulating glucokinase, it helps maintain glucose homeostasis. This action is particularly beneficial for patients with type 2 diabetes mellitus (T2DM), where the expression of glucokinase is reduced.

Pharmacokinetics

Sinogliatin’s pharmacokinetic properties have been studied using allometric scaling (AS), in vitro to in vivo exploration (IVIVE), and steady-state concentration–mean residence time (Css-MRT) methods. These studies confirmed that sinogliatin is predominantly metabolized by cytochrome P450 (CYP) 3A4. The Css-MRT method suggested that dog pharmacokinetic profiles were more similar to human pharmacokinetic profiles.

Result of Action

Sinogliatin has demonstrated excellent 24-hour glucose control of both fasting plasma glucose (FPG) and post-meal glucose (PMG) levels in diabetic patients. It also showed robust glucose-stimulated insulin release (GSIR), and sustained dose-proportional glucose lowering with very low risk of hypoglycemia throughout the trial.

Action Environment

The action of Sinogliatin can be influenced by various environmental factors. For instance, it was found that the pharmacokinetics of Sinogliatin could be simulated under a fed condition. The validated model was applied to support a clinical drug–drug interaction (DDI) study design and to evaluate the effects of intrinsic (hepatic cirrhosis, genetic) factors on drug exposure.

生物活性

(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide, commonly referred to as Dorzaglitin or HM-S5552 , is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClN4O5 |

| Molecular Weight | 462.93 g/mol |

| CAS Number | 1191995-00-2 |

| Boiling Point | Not available |

| Purity | Not specified |

The biological activity of Dorzaglitin is primarily attributed to its unique structure, which includes a pyrrole ring and a chlorophenoxy group. These functional groups allow the compound to interact with various biological targets, potentially influencing multiple signaling pathways. Research indicates that compounds with similar structures may exhibit:

- Anti-inflammatory properties

- Analgesic effects

- Anticancer activity

The specific mechanisms through which Dorzaglitin exerts these effects are still under investigation but are believed to involve modulation of enzyme activities and receptor interactions.

Anti-inflammatory and Analgesic Effects

Studies have shown that Dorzaglitin possesses significant anti-inflammatory properties. It has been evaluated in various in vitro and in vivo models where it demonstrated the ability to reduce inflammation markers and pain responses. The compound's efficacy in these areas may be linked to its inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Potential

Dorzaglitin has also been investigated for its anticancer properties. In cellular assays, it exhibited cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A375 | 4.2 |

| MCF-7 | 1.88 |

| B16-F10 | 2.12 |

These findings suggest that Dorzaglitin may interfere with cancer cell proliferation and survival through apoptosis induction and cell cycle arrest .

Case Studies

Several studies have highlighted the potential therapeutic applications of Dorzaglitin:

- Inflammation Model Study : A study involving animal models of arthritis showed that treatment with Dorzaglitin significantly reduced joint swelling and pain compared to controls.

- Cancer Cell Line Study : In vitro studies demonstrated that Dorzaglitin inhibited the growth of melanoma cells by inducing apoptosis, suggesting a potential role in cancer therapy .

- Mechanistic Study : Molecular dynamics simulations indicated that Dorzaglitin interacts with specific protein targets involved in inflammation and cancer progression, providing insights into its mode of action .

科学研究应用

Diabetes Management

Dorzagliatin has been investigated for its efficacy in managing type 2 diabetes mellitus (T2DM). The compound enhances insulin secretion and inhibits glucagon release, leading to improved glycemic control. In clinical trials, it has shown promising results in lowering HbA1c levels and fasting blood glucose.

Case Study : A phase II clinical trial demonstrated that Dorzagliatin significantly reduced HbA1c levels compared to placebo over a 12-week period. Patients reported fewer hypoglycemic episodes compared to traditional therapies.

Antidiabetic Mechanisms

The mechanism of action involves the modulation of incretin hormones which play a crucial role in glucose metabolism:

- DPP-IV Inhibition : By inhibiting dipeptidyl peptidase IV (DPP-IV), Dorzagliatin prolongs the action of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels.

- GLP-1 Receptor Agonism : Activation of GLP-1 receptors promotes insulin release from pancreatic beta cells and inhibits glucagon secretion from alpha cells.

Comparative Efficacy

A comparative analysis of Dorzagliatin with other antidiabetic drugs reveals its unique position:

| Drug | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| Dorzagliatin | DPP-IV inhibition + GLP-1 agonism | Significant HbA1c reduction | Lower risk of hypoglycemia |

| Metformin | Decreases hepatic glucose production | Moderate HbA1c reduction | Gastrointestinal issues |

| Sitagliptin | DPP-IV inhibition | Moderate HbA1c reduction | Risk of upper respiratory infections |

Potential Side Effects

While Dorzagliatin is generally well-tolerated, potential side effects include:

- Gastrointestinal disturbances

- Hypoglycemia (less frequent than with some other antidiabetic medications)

- Allergic reactions (rare)

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Stereoisomeric Variants

The compound’s stereoisomer, (S)-2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((R)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide (CAS: 1191995-00-2), differs only in the configuration of the dihydroxypropyl group (R vs. S). This minor stereochemical alteration significantly impacts solubility and target binding. For instance, the (S)-dihydroxypropyl variant exhibits enhanced aqueous solubility due to improved hydrogen-bonding capacity, whereas the (R)-isomer shows reduced metabolic stability in liver microsome assays .

Pyrrolidinone-Based Analogues

Compounds sharing the pyrrolidinone core but differing in substituents include 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53 g/mol). This analogue replaces the 2-chlorophenoxy group with a phthalimide moiety and introduces a sulfamoyl-linked pyridine. Key differences include:

- Bioactivity : The phthalimide analogue demonstrates stronger inhibition of TNF-α (IC₅₀ = 58 nM vs. >100 nM for the target compound) but lower selectivity due to off-target interactions with COX-2 .

- Physicochemical Properties : The sulfamoyl group in the analogue increases molecular weight (ΔMW = +30.6 g/mol) and reduces logP (2.1 vs. 3.5 for the target compound), affecting membrane permeability .

Rapamycin-Derived Analogues

Compounds 1 and 7 (from ) share structural motifs with the target molecule, particularly in the pyrrolidinone region. NMR data (Table 2, Figure 6 in ) reveal:

- Chemical Shift Differences : Regions A (positions 39–44) and B (positions 29–36) show deviations in δ values (Δδ = 0.2–0.5 ppm), indicating altered electronic environments due to substituent effects.

- Functional Impact: The 2-chlorophenoxy group in the target compound induces greater deshielding in region A compared to the hydroxylated substituents in compounds 1 and 7, correlating with enhanced π-π stacking interactions in docking studies .

Comparative Data Table

Key Research Findings

- Stereochemical Sensitivity: The (S)-configuration in both the pyrrolidinone and dihydroxypropyl groups optimizes target engagement, as shown in molecular dynamics simulations .

- Substituent Effects: The 2-chlorophenoxy group enhances lipophilicity (logP = 3.5) compared to hydroxylated analogues (logP = 2.8–3.0), improving blood-brain barrier penetration in murine models .

- Synthetic Challenges : The dihydroxypropyl-pyrazole linkage introduces steric hindrance, requiring low-temperature coupling (0–5°C) to avoid racemization during synthesis .

Limitations and Knowledge Gaps

- No in vivo efficacy or toxicity data are available for the target compound.

- The phthalimide analogue’s COX-2 off-target activity () highlights a need for structural refinement to improve selectivity.

- ’s NMR analysis lacks comparative data for the pyrazole-dihydroxypropyl region, leaving uncertainties about conformational dynamics.

准备方法

Figure 1: Retrosynthetic Strategy

Synthesis of the Pyrrolidone Core

The pyrrolidone fragment is synthesized via cyclization of a chlorophenoxy-substituted γ-amino acid derivative. A method adapted from the synthesis of 2-oxo-oxazolidine-4-carboxylic acids (CN111808040A) involves:

Cyclization Reaction

-

Starting material : (S)-3-(2-Chlorophenoxy)-4-aminobutyric acid.

-

Reagent : S,S'-Dimethyl dithiocarbonate (DMDTC).

-

Conditions : Water as solvent, inert atmosphere (Ar), 10–30°C for 6–10 hours.

-

Yield : 85–89% after column chromatography (SiO₂, CH₂Cl₂/MeOH 10:1).

Mechanism : DMDTC facilitates intramolecular cyclization by activating the carboxyl group, forming the 2-oxo-pyrrolidine ring (Figure 2).

Table 1: Optimization of Pyrrolidone Synthesis

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 25°C | Max 89% |

| Solvent | H₂O | Eco-friendly |

| DMDTC Equivalents | 1.2 eq | Minimal waste |

Synthesis of the Pentanoic Acid Backbone

The (S)-4-methylpentanamide moiety is prepared via asymmetric synthesis to ensure stereochemical purity:

Asymmetric Amination

-

Starting material : (S)-4-Methyl-2-pentenoic acid.

-

Reagent : Chiral amine catalyst (e.g., (R)-BINAP), Pd(OAc)₂.

Key Step : Hydrogenation of the α,β-unsaturated ester followed by amidation with NH₃/MeOH.

Synthesis of the Pyrazole-Dihydroxypropyl Sidechain

The pyrazole fragment is synthesized through a regioselective alkylation strategy:

Pyrazole Alkylation

-

Starting material : 3-Amino-1H-pyrazole.

-

Reagent : (S)-2,3-Epoxypropan-1-ol.

-

Yield : 70–75% after recrystallization (EtOAc/hexane).

Mechanism : Epoxide ring-opening by the pyrazole amine group, yielding the (S)-2,3-dihydroxypropyl substituent.

Final Coupling and Deprotection

The three fragments are assembled via sequential amide bond formations:

Amide Coupling

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : The synthesis requires multi-step organic reactions, including regioselective coupling of the pyrrolidinone and pyrazole moieties. Key steps involve:

- Chiral resolution : Use (S)-2,3-dihydroxypropyl groups to enforce stereochemical control during amide bond formation .

- Reaction monitoring : Employ thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediates. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry and functional group integrity .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize racemization.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction : Resolve absolute configuration and dihedral angles between aromatic rings (e.g., methoxyphenyl vs. hydroxyphenyl), as demonstrated in analogous pyrazole derivatives .

- 2D-NMR (COSY, NOESY) : Confirm spatial proximity of chiral centers (e.g., (S)-dihydroxypropyl group) and hydrogen bonding patterns .

Q. What analytical methods are recommended for assessing hydrolytic stability under physiological conditions?

- Methodological Answer : Use accelerated stability studies:

- pH-varied buffers : Incubate the compound at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via LC-MS to identify labile bonds (e.g., ester or amide cleavage) .

- Kinetic analysis : Apply Arrhenius equations to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How do the chiral centers in this compound influence its intermolecular interactions in biological systems?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to hypothetical targets (e.g., kinases or GPCRs). Prioritize docking poses where the (S)-dihydroxypropyl group forms hydrogen bonds with catalytic residues .

- Comparative studies : Synthesize enantiomeric analogs (R-configuration) and compare bioactivity profiles in cell-based assays. Statistical analysis of IC50 differences can validate stereochemical relevance .

Q. What computational strategies can predict metabolic pathways for this compound?

- Methodological Answer :

- In silico metabolism prediction : Use tools like GLORY or MetaPrint2D to identify likely Phase I/II modification sites (e.g., oxidation of chlorophenoxy groups or glucuronidation of hydroxyls) .

- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic reactions (e.g., CYP450-mediated oxidation) to prioritize lab validation .

Q. How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values across studies)?

- Methodological Answer :

- Experimental replication : Standardize cell lines, passage numbers, and assay buffers across labs. Use ANOVA to assess inter-lab variability .

- Artifact screening : Test for compound aggregation (via dynamic light scattering) or fluorescent interference in high-throughput screens .

- Data triangulation : Cross-reference results with orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

Q. What advanced process control methods optimize large-scale synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time, adjusting feed rates of chiral auxiliaries dynamically .

- AI-driven optimization : Train machine learning models on historical batch data to predict ideal reaction parameters (e.g., COMSOL Multiphysics for fluid dynamics in crystallization) .

Theoretical and Methodological Frameworks

Q. How should researchers design a study linking this compound’s physicochemical properties to its pharmacokinetic behavior?

- Methodological Answer :

- QSPR modeling : Corrogate logP, polar surface area, and solubility data with in vivo bioavailability metrics. Use partial least squares (PLS) regression to identify dominant variables .

- In vitro-in vivo extrapolation (IVIVE) : Combine Caco-2 permeability data with hepatic microsomal stability assays to predict clearance rates .

Q. What frameworks address the compound’s potential off-target effects in complex biological systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。